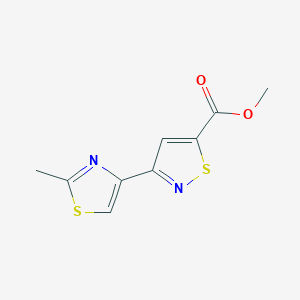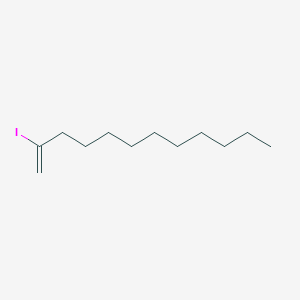
2-Iodododec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodododec-1-ene is an organic compound with the molecular formula C12H23I It is an iodinated alkene, specifically a dodecene with an iodine atom attached to the second carbon of the double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodododec-1-ene can be synthesized through several methods. One common approach involves the halogenation of dodecene. The reaction typically involves the addition of iodine to the double bond of dodecene in the presence of a catalyst or under specific conditions to ensure regioselectivity. Another method involves the use of organometallic reagents, such as the reaction of dodecylmagnesium bromide with iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes where dodecene is reacted with iodine in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodododec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form dodecynes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and other electrophiles.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride.
Major Products
Substitution: Functionalized alkenes with groups like hydroxyl, cyano, or amino.
Addition: Dihalogenated or halohydrin products.
Elimination: Alkynes such as dodecyne.
Wissenschaftliche Forschungsanwendungen
2-Iodododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Iodododec-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Iodododec-1-ene can be compared with other iodinated alkenes and similar compounds:
1-Iodododec-1-ene: Similar structure but with the iodine atom on the first carbon.
2-Bromododec-1-ene: Bromine instead of iodine, leading to different reactivity and applications.
2-Chlorododec-1-ene: Chlorine instead of iodine, also affecting reactivity and applications.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or chlorinated counterparts. The larger atomic size and lower electronegativity of iodine influence the compound’s chemical behavior, making it valuable in specific synthetic applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of chemistry and industry
Eigenschaften
CAS-Nummer |
104849-67-4 |
|---|---|
Molekularformel |
C12H23I |
Molekulargewicht |
294.22 g/mol |
IUPAC-Name |
2-iodododec-1-ene |
InChI |
InChI=1S/C12H23I/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 |
InChI-Schlüssel |
DVQRLPSWIFAIIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
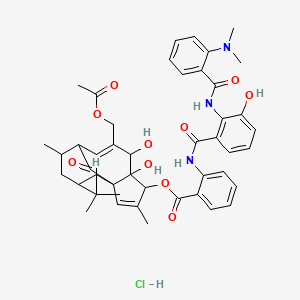
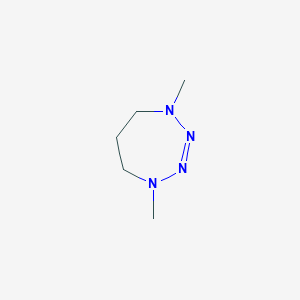
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
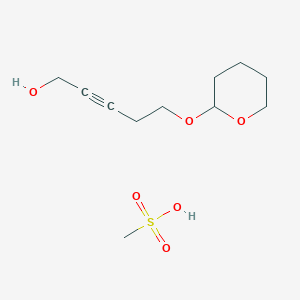
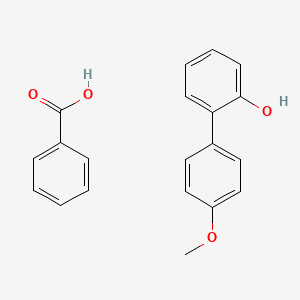
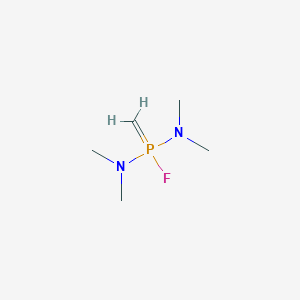
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)

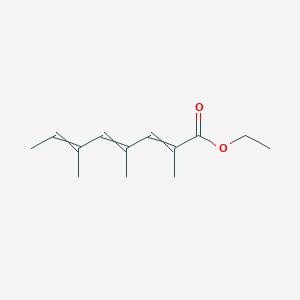
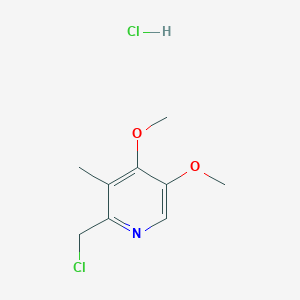
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
